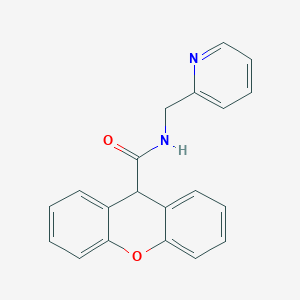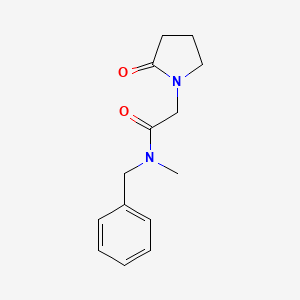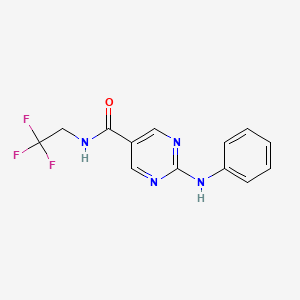
N-(2-pyridinylmethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridinylmethyl)-9H-xanthene-9-carboxamide is a chemical compound with potential applications in material science and pharmaceuticals. Research on similar compounds, like xanthene and pyridine derivatives, has been conducted in various contexts, including their use in polyamides and as ligands in complex formations (Guo et al., 2015), (Jain et al., 2004).
Synthesis Analysis
The synthesis of compounds involving xanthene and pyridine groups often involves nucleophilic substitution reactions, as seen in the preparation of aromatic dicarboxylic acids and diamines used in polyamides (Sheng et al., 2009), (Amininasab et al., 2020).
Molecular Structure Analysis
Structural analysis of related compounds has revealed features like hydrogen bonding and interactions that influence molecular planarity and symmetry. Such analyses are crucial for understanding the properties and potential applications of these compounds (Gallagher et al., 2022).
Chemical Reactions and Properties
These compounds typically exhibit reactions typical of aromatic amides and xanthenes, including polycondensation reactions and interactions with other molecules. Their reactivity is often influenced by the presence of functional groups and molecular structure (Jiang et al., 2010).
Physical Properties Analysis
Xanthene and pyridine derivatives typically exhibit high thermal stability and amorphous nature, along with distinct optical properties like fluorescence emission. These physical properties are essential for applications in materials science and optical devices (Amininasab et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their solubility in polar solvents and their ability to form strong and flexible films. These properties are influenced by the presence of bulky groups like xanthene, which affect solubility and film-forming abilities (Guo et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyridinium salts, are known to interact with a variety of biological targets
Biochemical Pathways
For example, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator, has been shown to inhibit biofilm and hyphal formation in Trichosporon asahii, suggesting that it affects the pathways involved in these processes .
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(22-13-14-7-5-6-12-21-14)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMNCIURXLUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)
![1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)


![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)
![3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one](/img/structure/B5682260.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5682275.png)
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682296.png)
![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)

![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)
![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine](/img/structure/B5682332.png)
![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)